(2S)-4-[(Benzyloxy)carbonyl]morpholine-2-carboxylic acid
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Overview
Description
(2S)-4-[(Benzyloxy)carbonyl]morpholine-2-carboxylic acid is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-[(Benzyloxy)carbonyl]morpholine-2-carboxylic acid typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through cyclization reactions.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts and solvents to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-[(Benzyloxy)carbonyl]morpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-4-[(Benzyloxy)carbonyl]morpholine-2-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and pharmaceuticals.
Biology: It can be used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-4-[(Benzyloxy)carbonyl]morpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The morpholine ring can also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the benzyloxycarbonyl group.
N-Benzyloxycarbonylmorpholine: Similar structure but lacks the carboxylic acid group.
4-(Benzyloxycarbonyl)morpholine: Similar structure but with different substitution patterns.
Uniqueness
The combination of these functional groups allows for versatile reactivity and interactions with various molecular targets, making it valuable in scientific research and industrial applications .
Properties
CAS No. |
1439373-47-3 |
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Molecular Formula |
C13H15NO5 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
(2S)-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO5/c15-12(16)11-8-14(6-7-18-11)13(17)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m0/s1 |
InChI Key |
AVQCLRKABAZVMZ-NSHDSACASA-N |
Isomeric SMILES |
C1CO[C@@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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